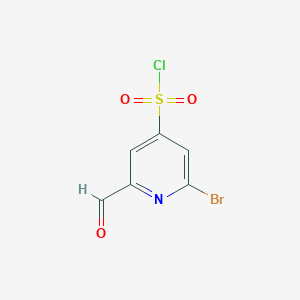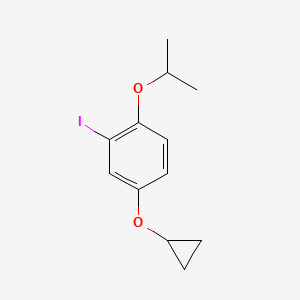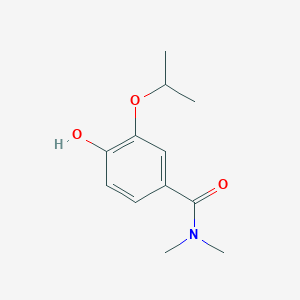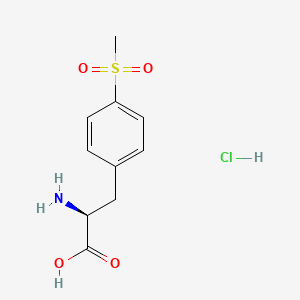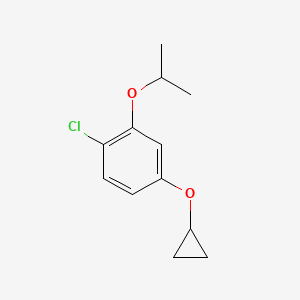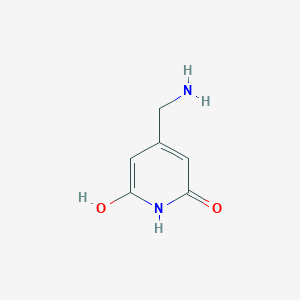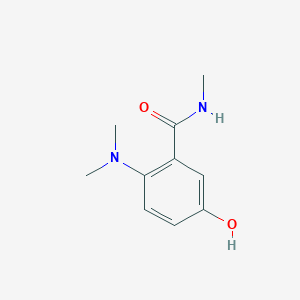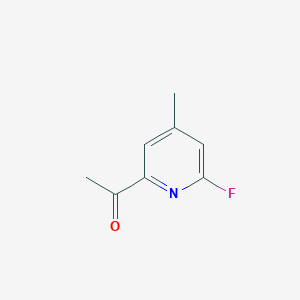
1-(6-Fluoro-4-methylpyridin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position of the pyridine ring, along with an ethanone group attached to the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-methylpyridin-2-yl)ethanone typically involves the reaction of 6-fluoro-4-methylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where the pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(6-Fluoro-4-methylpyridin-2-yl)acetic acid.
Reduction: 1-(6-Fluoro-4-methylpyridin-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(6-Fluoro-4-methylpyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
相似化合物的比较
1-(6-Fluoro-4-methylpyridin-2-yl)ethanone can be compared with other pyridine derivatives such as:
1-(6-Fluoropyridin-2-yl)ethanone: Lacks the methyl group at the 4th position.
1-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone: Contains a phenyl group instead of a methyl group.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone: Contains additional functional groups that alter its chemical properties.
The presence of the fluorine atom and the specific positioning of the methyl group in this compound contribute to its unique chemical behavior and applications.
属性
分子式 |
C8H8FNO |
|---|---|
分子量 |
153.15 g/mol |
IUPAC 名称 |
1-(6-fluoro-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |
InChI 键 |
NVQFVEGOFVFZBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)F)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)


